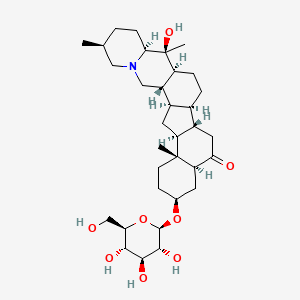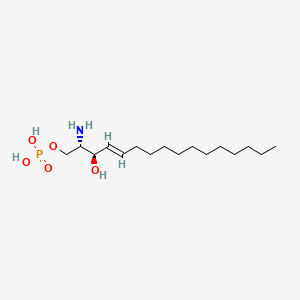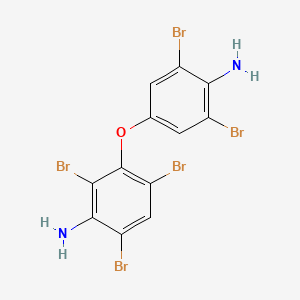
Acide (2-(difluorométhoxy)phényl)boronique
Vue d'ensemble
Description
Applications De Recherche Scientifique
(2-(Difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and as a tool for studying biological pathways involving boron-containing compounds.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
Target of Action
(2-(Difluoromethoxy)phenyl)boronic acid is a type of organoboron compound . These compounds are widely used in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that participate in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction, facilitated by (2-(Difluoromethoxy)phenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the synthesis of a wide range of organic compounds with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would depend on factors such as its formulation and the route of administration.
Result of Action
The result of the action of (2-(Difluoromethoxy)phenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a broad array of diverse molecules, including biologically active compounds . For example, it can be used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain .
Analyse Biochimique
Biochemical Properties
(2-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The boronic acid group in (2-(Difluoromethoxy)phenyl)boronic acid forms reversible covalent bonds with the serine or threonine residues in the active sites of proteases, thereby inhibiting their activity. Additionally, (2-(Difluoromethoxy)phenyl)boronic acid can interact with proteins that contain diol groups, forming stable complexes that can be utilized in affinity chromatography and protein purification techniques .
Cellular Effects
The effects of (2-(Difluoromethoxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, (2-(Difluoromethoxy)phenyl)boronic acid can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, (2-(Difluoromethoxy)phenyl)boronic acid has been observed to affect gene expression by inhibiting transcription factors and other regulatory proteins, thereby impacting the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, (2-(Difluoromethoxy)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can result in the stabilization or destabilization of protein structures, influencing their function and activity. Additionally, (2-(Difluoromethoxy)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of (2-(Difluoromethoxy)phenyl)boronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to the breakdown of (2-(Difluoromethoxy)phenyl)boronic acid, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of (2-(Difluoromethoxy)phenyl)boronic acid on cellular function have been observed to include alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Difluoromethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively modulate enzyme activity and cellular processes. At higher doses, (2-(Difluoromethoxy)phenyl)boronic acid can induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the central nervous system. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not result in proportional increases in biological activity .
Metabolic Pathways
(2-(Difluoromethoxy)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted through the urine. The metabolic pathways of (2-(Difluoromethoxy)phenyl)boronic acid also involve its participation in conjugation reactions, where it forms conjugates with glutathione and other endogenous molecules. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of (2-(Difluoromethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cells, (2-(Difluoromethoxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of (2-(Difluoromethoxy)phenyl)boronic acid within tissues is also affected by its affinity for specific tissue components, such as lipids and proteins .
Subcellular Localization
The subcellular localization of (2-(Difluoromethoxy)phenyl)boronic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of (2-(Difluoromethoxy)phenyl)boronic acid within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of (2-(Difluoromethoxy)phenyl)boronic acid in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethoxy)phenyl)boronic acid typically involves the reaction of 2-(difluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of sensitive intermediates.
Industrial Production Methods: Industrial production of (2-(Difluoromethoxy)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, where the compound is synthesized in bulk using automated reactors and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Difluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a difluoromethoxy group, resulting in different electronic properties.
2,6-Difluorophenylboronic acid: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: (2-(Difluoromethoxy)phenyl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs.
Propriétés
IUPAC Name |
[2-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-4-2-1-3-5(6)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPSERVQUKECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655542 | |
| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-11-1 | |
| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/new.no-structure.jpg)


![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)
![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
